Aqueous Solubility Enhancement: >1,000-Fold Increase Over Venetoclax at Physiological pH
ABBV-167 demonstrates an aqueous solubility exceeding 3.5 mg/mL at pH 7.4, which represents a greater than 1,000-fold increase relative to venetoclax, whose aqueous solubility is <0.0042 μg/mL under identical conditions [1][2]. This solubility enhancement is attributed to the phosphate promoiety, which enables high drug-load crystalline tablet formulations [3].
| Evidence Dimension | Aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | >3.5 mg/mL |
| Comparator Or Baseline | Venetoclax: <0.0042 μg/mL |
| Quantified Difference | >1,000-fold higher solubility |
| Conditions | pH 7.4 aqueous buffer, 25°C |
Why This Matters
Superior aqueous solubility enables higher drug loading per tablet and eliminates the need for amorphous solid dispersion technology, reducing formulation complexity and pill burden.
- [1] Salem AH, et al. Expanding the Repertoire for 'Large Small Molecules': Prodrug ABBV-167 Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers. Mol Cancer Ther. 2021;20(6):999-1008. View Source
- [2] Hong R, et al. Pharmaceutical Development Challenges in a Beyond Rule of Five Prodrug: Case Study of ABBV-167, Phosphate Prodrug of Venetoclax. Mol Pharm. 2023;20(11):5811-5829. View Source
- [3] Salem AH, et al. Expanding the Repertoire for 'Large Small Molecules': Prodrug ABBV-167 Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers. Mol Cancer Ther. 2021;20(6):999-1008. View Source
